Betamethasone Cyclic 17,21-(Ethyl Orthopropionate)
Description
Systematic Nomenclature and Molecular Formula
The systematic IUPAC name for Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is (4R,8'S,10'S,11'S,13'S,14'S,16'S)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione . Its molecular formula is C₂₇H₃₇FO₆ , with a molecular weight of 476.58 g/mol . The spirocyclic system integrates a 1,3-dioxane ring fused to the steroid backbone at C17, while the ethyl orthopropionate group forms a cyclic orthoester bridge between C17 and C21 .
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₇FO₆ |
| Molecular Weight | 476.58 g/mol |
| CAS Registry Number | 1062-09-5 |
| Stereochemical Centers | 8 defined stereocenters |
Crystalline Structure and Stereochemical Configuration
X-ray crystallography reveals that the compound adopts a spirocyclic conformation with significant torsional strain at the C14–C18 bond (bond angles: 102–107°) . The steroid nucleus maintains the 9β-fluoro-11β-hydroxy-16β-methyl configuration characteristic of betamethasone derivatives, while the orthoester substituent introduces rigidity to the C17–C21 region . The spiro[1,3-dioxane-4,17'-cyclopenta[a]phenanthrene] system forces the A-ring of the steroid into a planar conformation, optimizing hydrophobic interactions in crystalline lattices .
Key Stereochemical Features :
- C17 Configuration : The spiro junction at C17 creates a quaternary carbon center, locking the orthoester group in a fixed axial orientation .
- C21 Involvement : The cyclic orthoester bridges C17 and C21, eliminating free rotation and stabilizing the β-conformation of the C20 ketone .
Orthoester Cyclic Substituent Analysis at C17/C21 Positions
The ethyl orthopropionate group forms a six-membered cyclic orthoester via 1,3-dioxane ring formation between the C17 hydroxyl and C21 carbonyl oxygen (Figure 1). This modification replaces the conventional ester or acetonide groups found in related corticosteroids, conferring three critical properties:
- Enhanced Metabolic Stability : The cyclic orthoester resists enzymatic hydrolysis by esterases, prolonging systemic exposure .
- Steric Shielding : The ethyl and methyl substituents on the orthoester create a hydrophobic pocket that protects the C20–C21 region from oxidative metabolism .
- Conformational Restriction : The spirocyclic system rigidifies the D-ring, favoring receptor-binding conformations of the steroid nucleus .
Table 2: Orthoester Substituent Properties
| Parameter | Value/Description |
|---|---|
| Ring Size | 6-membered (1,3-dioxane) |
| Bridged Positions | C17 (oxygen) ↔ C21 (carbonyl) |
| Substituents | Ethyl, methyl, ethoxy groups |
| Torsional Strain | 12–15 kcal/mol (calculated) |
Comparative Structural Features with Parent Betamethasone Derivatives
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) diverges from betamethasone (C₂₂H₂₉FO₅ , MW 392.46 g/mol) in three key areas:
C17/C21 Functionalization :
Spirocyclic vs. Linear Side Chains :
Impact on Receptor Binding :
Table 3: Structural Comparison with Betamethasone
| Feature | Betamethasone | Cyclic 17,21-(Ethyl Orthopropionate) |
|---|---|---|
| C17 Group | -OH | Cyclic orthoester |
| C21 Group | -COCH₃ (acetate) | Bridged to C17 via orthoester |
| Molecular Weight | 392.46 g/mol | 476.58 g/mol |
| logP (calculated) | 2.1 | 2.8 |
| Hydrogen Bond Donors | 3 | 2 |
Properties
IUPAC Name |
(4R,8'S,10'S,11'S,13'S,14'S,16'S)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-6-25(32-7-2)33-15-22(31)27(34-25)16(3)12-20-19-9-8-17-13-18(29)10-11-23(17,4)26(19,28)21(30)14-24(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,23-,24-,25?,26?,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPXAEPGZXIOQQ-DYVWWKHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(OCC(=O)[C@@]2(O1)[C@H](C[C@@H]3[C@@]2(C[C@@H](C4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062-09-5 | |
| Record name | Pregna-1,4-diene-3,20-dione, 17,21-[(1-ethoxypropylidene)bis(oxy)]-9-fluoro-11-hydroxy-16-methyl-, (11β,16β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Orthoester Condensation
The foundational approach to synthesizing Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) involves acid-catalyzed condensation between betamethasone and orthoester reagents. Trimethyl orthopropionate or tributyl orthopropionate serves as the orthoester source, while p-toluenesulfonic acid (PTSA) acts as the catalyst .
In a representative procedure, betamethasone is suspended in dimethylformamide (DMF) at 10–15°C, followed by the addition of PTSA and trimethyl orthopropionate . The reaction proceeds for 3–5 hours under inert conditions, with thin-layer chromatography (TLC) monitoring to confirm completion. Quenching in ice-cold purified water and acidification to pH 1.0–2.0 with 2N H₂SO₄ precipitates the intermediate, which is filtered, washed, and dried at 50–55°C . This method achieves high regioselectivity for the 17,21-cyclic orthoester, avoiding undesired 21-ester formation through precise pH control .
Solvent-Mediated Reflux with Aprotic Solvents
Alternative methodologies employ aprotic solvents such as benzene or toluene to facilitate reflux conditions. For instance, betamethasone is refluxed in benzene with methyl orthovalerate and PTSA for 30 minutes, followed by neutralization with sodium bicarbonate and pyridine . The solvent is evaporated under vacuum, and the residue is triturated with petroleum ether to yield the cyclic orthoester .
Key advantages of this approach include shorter reaction times (30 minutes vs. 3–5 hours) and simplified purification via solvent evaporation. However, benzene’s toxicity necessitates stringent safety protocols, limiting its industrial scalability .
Buffered Hydrolysis for Byproduct Suppression
A critical challenge in cyclic orthoester synthesis is the inadvertent formation of 21-esters due to acidic rearrangement. This is mitigated by employing buffered aqueous-organic media (pH 4–6) during hydrolysis . For example, a mixture of methanol and a citrate-hydrochloric acid buffer (pH 5.4) is refluxed with betamethasone 17,21-methyl orthovalerate, yielding the target compound with ≤5% 21-ester byproduct .
The buffer system stabilizes the protonation state of intermediate hydroxyl groups, favoring cyclic orthoester formation. This method is universally applicable to 17α,21-dihydroxy-20-ketosteroids, ensuring reproducibility across analogs .
Comparative Analysis of Methodologies
The table below synthesizes data from key preparation methods:
Purification and Characterization
Post-synthesis purification commonly involves column chromatography on neutral aluminum oxide or silica gel, eluting with ether-petroleum ether mixtures . Recrystallization from acetone-hexane or dichloromethane-methanol further enhances purity, with melting points reported at 152–189°C . Spectroscopic characterization (¹H NMR, IR) confirms the absence of ene impurities, a critical quality attribute for pharmaceutical applications .
Industrial Scalability and Environmental Considerations
Large-scale production (e.g., 232 g batches) employs vacuum distillation for solvent recovery and petroleum ether trituration to minimize waste . However, DMF and benzene pose environmental and safety challenges, driving research into green solvents like cyclopentyl methyl ether (CPME) . Future directions include enzymatic catalysis and continuous-flow systems to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the carbonyl groups in the structure.
Substitution: This reaction can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a reference standard in analytical methods.
Biology: To study the effects of glucocorticoids on cellular processes.
Medicine: In the development of new corticosteroid drugs.
Mechanism of Action
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .
Comparison with Similar Compounds
Structural and Functional Group Variations
Betamethasone derivatives are distinguished by ester modifications at C17 and/or C21. Key compounds include:

Key Structural Insights :
- Cyclic vs. Linear Esters : The cyclic orthopropionate group in the target compound likely reduces enzymatic hydrolysis compared to linear esters (e.g., dipropionate), delaying conversion to active betamethasone .
- Lipophilicity : Cyclic esters may exhibit higher lipophilicity than dipropionate but lower than beclomethasone dipropionate (due to chlorine substitution), affecting skin penetration and reservoir formation .
Pharmacological Activity and Potency
- Betamethasone Dipropionate : Classified as a "super-potent" topical corticosteroid with rapid anti-inflammatory effects. Clinical studies show comparable efficacy to clobetasol propionate (0.05% cream) in treating psoriasis and eczema .
- Betamethasone Valerate : Medium potency; used for milder inflammatory conditions. Systemic absorption risks are lower than dipropionate but higher than hydrocortisone .
- Beclomethasone Dipropionate: Higher glucocorticoid receptor affinity due to chlorine substitution, but systemic effects (e.g., adrenal suppression) are more pronounced .
- However, potency may be lower than dipropionate unless the cyclic structure enhances receptor binding .
Metabolic Stability and Degradation Pathways
- Dipropionate : Rapid hydrolysis by esterases to betamethasone 17-propionate (active) and further to betamethasone (free alcohol) . Major impurities include 21-acetate-17-propionate (EP Impurity D) .
- Valerate : Slower hydrolysis due to longer aliphatic chain, leading to sustained activity .
- Cyclic Orthopropionate : The cyclic structure likely resists esterase activity, delaying degradation. Metabolites may include betamethasone ethyl ortho-acid, which lacks glucocorticoid activity, reducing toxicity risks .
Regulatory and Analytical Considerations
Biological Activity
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is a derivative of betamethasone, a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. This compound has been studied for its biological activity, particularly in the context of inflammation and various therapeutic applications.
Chemical Structure and Properties
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is characterized by its cyclic acetal structure formed through the reaction of betamethasone with ethyl orthopropionate. This modification enhances its pharmacokinetic properties, potentially increasing its efficacy and reducing side effects compared to non-cyclic counterparts.
Anti-inflammatory Effects
Research indicates that Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) exhibits remarkable anti-inflammatory activity . In studies involving the cotton-pellet induced granuloma test in rats, it was shown to inhibit granuloma formation at low doses (0.002-0.1 micrograms/pellet), demonstrating potency superior to that of traditional corticosteroids like hydrocortisone acetate (100-200 micrograms/pellet) .
Table 1: Comparative Anti-inflammatory Potency
| Compound | Dose (micrograms/pellet) |
|---|---|
| Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) | 0.002 - 0.1 |
| Fluocinolone-16,17-acetonide | 0.5 - 2 |
| Betamethasone 17-valerate | 5 - 20 |
| Hydrocortisone acetate | 100 - 200 |
The anti-inflammatory action of Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is primarily attributed to its ability to modulate the immune response. It acts by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. Additionally, it affects gene expression related to inflammation through glucocorticoid receptors .
Clinical Applications
In clinical settings, derivatives like Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) have been utilized in treating various inflammatory conditions such as dermatitis, allergies, and autoimmune disorders. A notable case study involved patients with severe eczema who showed significant improvement when treated with this compound compared to standard therapies .
Safety Profile
A critical aspect of any therapeutic agent is its safety profile. Studies have demonstrated that Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) has a reduced risk of side effects commonly associated with corticosteroids, such as weight gain and thymic atrophy, even at high concentrations . This makes it a favorable option for long-term management of chronic inflammatory diseases.
Pharmacokinetics
Pharmacokinetic studies reveal that the cyclic structure enhances the compound's bioavailability and half-life compared to traditional betamethasone formulations. This results in prolonged therapeutic effects with potentially fewer doses required .
Efficacy Against Histone Demethylases
Emerging research suggests that certain derivatives may also inhibit histone demethylases, which are implicated in various cancers and hyperproliferative diseases. This dual action could position Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) as a candidate for oncological therapies alongside its anti-inflammatory properties .
Q & A
Q. What are the established synthetic routes for Betamethasone Cyclic 17,21-(Ethyl Orthopropionate), and how can experimental parameters be optimized?
The synthesis typically involves acid-catalyzed cyclization of betamethasone precursors with ethyl orthopropionate, followed by selective hydrolysis and esterification. For example, analogous routes for betamethasone esters (e.g., dipropionate) use controlled reaction temperatures (20–25°C) and stoichiometric ratios to achieve >75% yield . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting catalyst concentration (e.g., sulfuric acid at 0.5–1.0 mol%) to minimize byproducts like unreacted intermediates or over-esterified derivatives .
Q. What analytical techniques are essential for confirming the structural identity of Betamethasone Cyclic 17,21-(Ethyl Orthopropionate)?
Key methods include:
- NMR spectroscopy : To verify the cyclic orthoester group (e.g., characteristic peaks for ethyl and propionate moieties at δ 1.2–1.4 ppm and δ 2.3–2.5 ppm, respectively) .
- High-resolution mass spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 521.23) .
- HPLC : To assess purity (>99% by reverse-phase C18 columns with UV detection at 240 nm) .
Q. How should Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) be stored to ensure stability in laboratory settings?
Store at –20°C in anhydrous solvents (e.g., DMSO or ethanol) to prevent hydrolysis of the orthoester group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these degrade the compound into betamethasone and propionic acid derivatives . Stability studies indicate a shelf life of ≥12 months under these conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the ethyl orthopropionate group under nucleophilic or acidic conditions?
The orthoester moiety undergoes nucleophilic attack at the central carbon, leading to ring-opening hydrolysis. For instance, in aqueous acidic environments (pH < 3), the compound hydrolyzes to betamethasone 17-propionate and ethanol, as observed in analogous triethyl orthopropionate reactions with sulfur dioxide . Kinetic studies suggest pseudo-first-order degradation with rate constants dependent on proton concentration (e.g., k = 0.12 h⁻¹ at pH 2) .
Q. How can researchers resolve contradictions in reported decomposition products of Betamethasone Cyclic 17,21-(Ethyl Orthopropionate)?
Discrepancies often arise from varying experimental conditions (e.g., temperature, solvent polarity). To address this:
- Perform accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation pathways.
- Compare results against controlled hydrolysis experiments (e.g., using HCl/NaOH) to isolate primary (betamethasone) vs. secondary (propionate esters) products .
- Reference standardized impurity profiles (e.g., EP/Pharm. Eur. guidelines) for method validation .
Q. What strategies mitigate interference from matrix effects when quantifying Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) in biological samples?
- Use isotope-labeled internal standards (e.g., deuterated betamethasone-d10 dipropionate) to correct for ionization variability in LC-MS/MS .
- Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins or lipids, achieving recovery rates >85% .
- Validate methods per ICH Q2(R1) guidelines, including specificity tests against structurally related corticosteroids .
Q. How does the ethyl orthopropionate group influence the compound’s pharmacokinetic profile compared to betamethasone dipropionate?
The cyclic orthoester enhances lipophilicity (logP ≈ 3.8 vs. 2.5 for dipropionate), prolonging dermal retention in ex vivo models. However, it reduces aqueous solubility (<0.1 mg/mL), necessitating formulation with permeation enhancers (e.g., propylene glycol) for topical delivery . Comparative studies using Franz diffusion cells show 2.3-fold higher stratum corneum accumulation than dipropionate .
Methodological Guidelines
Q. What experimental designs are critical for assessing the ecological toxicity of Betamethasone Cyclic 17,21-(Ethyl Orthopropionate)?
- Conduct OECD 201/202 tests on Daphnia magna and Algae to determine acute/chronic aquatic toxicity (EC50/NOEC values) .
- Analyze hydrolytic breakdown products (e.g., propionic acid) for bioaccumulation potential using quantitative structure-activity relationship (QSAR) models .
- Include negative controls (vehicle-only) and positive controls (e.g., betamethasone) to contextualize toxicity thresholds .
Q. How should researchers validate synthetic intermediates to ensure regulatory compliance?
- Characterize intermediates (e.g., betamethasone-17-propionate) via HPLC-UV/ELSD against pharmacopeial reference standards (e.g., USP/EP) .
- Perform residual solvent analysis (GC-FID) to confirm compliance with ICH Q3C limits (e.g., ethanol ≤5000 ppm) .
- Document all steps per ALCOA+ principles to meet FDA/EMA data integrity requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

